
L-Asparagine-13C4 monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine-13C4 (monohydrate): is a labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is isotopically labeled with carbon-13, making it valuable for various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions: L-Asparagine-13C4 (monohydrate) is synthesized by incorporating carbon-13 into the L-Asparagine molecule. The process typically involves the use of isotopically labeled precursors in a controlled chemical reaction. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of L-Asparagine-13C4 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: L-Asparagine-13C4 (monohydrate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids .
科学的研究の応用
Chemistry: L-Asparagine-13C4 (monohydrate) is used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, L-Asparagine-13C4 (monohydrate) is used to trace metabolic pathways and study amino acid metabolism. It helps in understanding the role of asparagine in cellular processes and protein synthesis .
Medicine: The compound is used in medical research to study the metabolism of asparagine in cancer cells. It helps in developing targeted therapies for cancer treatment by understanding how cancer cells utilize asparagine .
Industry: In the pharmaceutical industry, L-Asparagine-13C4 (monohydrate) is used in the development of new drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products .
作用機序
L-Asparagine-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The compound is incorporated into proteins and peptides, where it plays a role in the biosynthesis of glycoproteins. The carbon-13 labeling allows researchers to track the metabolic fate of asparagine and study its role in various cellular processes .
Molecular Targets and Pathways:
Asparagine Synthetase: The enzyme that catalyzes the conversion of aspartic acid to asparagine.
Amino Acid Transporters: Proteins that facilitate the uptake of asparagine into cells.
Protein Synthesis Pathways: Pathways involved in the incorporation of asparagine into proteins.
類似化合物との比較
L-Asparagine-15N2 (monohydrate): Labeled with nitrogen-15, used in similar metabolic studies.
L-Aspartic Acid-13C4 (monohydrate): Another carbon-13 labeled amino acid used in metabolic research.
L-Glutamine-13C5 (monohydrate): Labeled with carbon-13, used to study glutamine metabolism.
Uniqueness: L-Asparagine-13C4 (monohydrate) is unique due to its specific carbon-13 labeling, which provides detailed insights into the metabolic pathways and interactions of asparagine. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking of molecular changes is essential .
特性
分子式 |
C4H10N2O4 |
|---|---|
分子量 |
154.10 g/mol |
IUPAC名 |
(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1; |
InChIキー |
RBMGJIZCEWRQES-KFYBRNFPSA-N |
異性体SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N.O |
正規SMILES |
C(C(C(=O)O)N)C(=O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

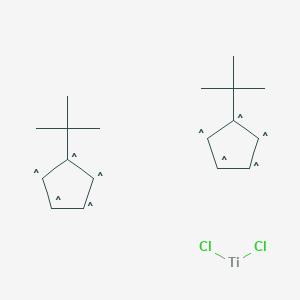

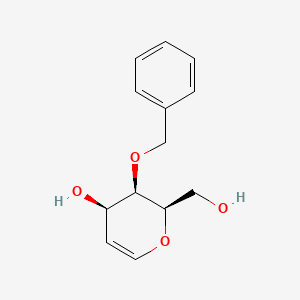
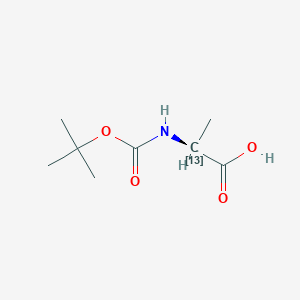
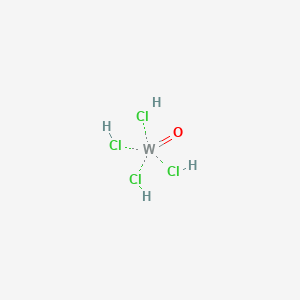

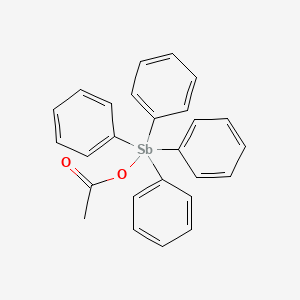
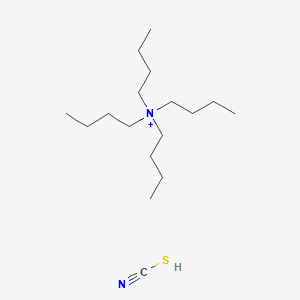
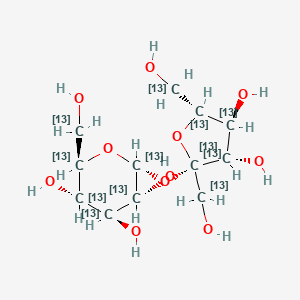

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)

